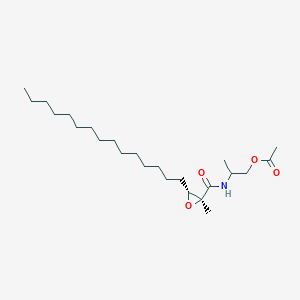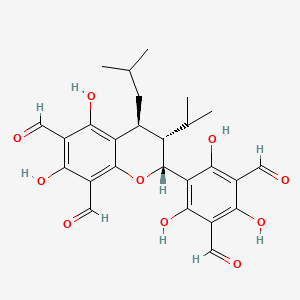![molecular formula C31H35N5O B10853220 3-benzyl-2-(4-cyclohexylphenyl)-5-methylspiro[8H-imidazo[2,1-b]purine-7,1'-cyclopentane]-4-one](/img/structure/B10853220.png)
3-benzyl-2-(4-cyclohexylphenyl)-5-methylspiro[8H-imidazo[2,1-b]purine-7,1'-cyclopentane]-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the key steps in its synthesis is the oxidation under GoAggIII conditions, which is part of the Gif system used in medicinal chemistry .
Industrial Production Methods
While specific industrial production methods for SCH-57726 are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
SCH-57726 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, such as the GoAggIII conditions mentioned earlier.
Substitution: It can undergo substitution reactions where certain substituents are replaced by others.
Common Reagents and Conditions
Oxidation: Common reagents include oxidizing agents like hydrogen peroxide and iron salts.
Substitution: Reagents such as halogens and nucleophiles can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated derivatives.
Scientific Research Applications
SCH-57726 has been explored for various scientific research applications, including:
Medicinal Chemistry: It has been studied for its potential as an antiplatelet and antiproliferative agent.
Biology: The compound’s interactions with biological targets, such as enzymes and receptors, have been investigated.
Chemistry: Its use in oxidation reactions and other chemical transformations has been a focus of research.
Mechanism of Action
The mechanism of action of SCH-57726 involves its interaction with specific molecular targets. For example, it has been shown to inhibit certain enzymes, leading to its antiproliferative effects . The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
SCH-51866: Another compound with antiplatelet and antiproliferative effects.
SCH-56592: An experimental triazole with antiproliferative effects against Trypanosoma cruzi.
Uniqueness
SCH-57726 is unique in its specific spirocyclic structure and the particular substituents it contains. This structural uniqueness contributes to its specific chemical and biological properties, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C31H35N5O |
|---|---|
Molecular Weight |
493.6 g/mol |
IUPAC Name |
3-benzyl-2-(4-cyclohexylphenyl)-5-methylspiro[8H-imidazo[2,1-b]purine-7,1'-cyclopentane]-4-one |
InChI |
InChI=1S/C31H35N5O/c1-34-29(37)26-28(36-21-31(33-30(34)36)18-8-9-19-31)32-27(35(26)20-22-10-4-2-5-11-22)25-16-14-24(15-17-25)23-12-6-3-7-13-23/h2,4-5,10-11,14-17,23H,3,6-9,12-13,18-21H2,1H3 |
InChI Key |
COWBACSJPXQWNS-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C2=C(N=C(N2CC3=CC=CC=C3)C4=CC=C(C=C4)C5CCCCC5)N6C1=NC7(C6)CCCC7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


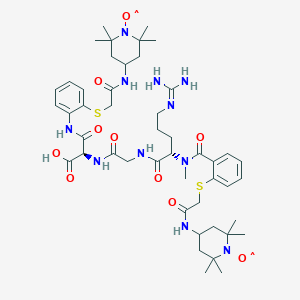
![methyl 2-(furan-3-yl)-9-(2-methoxypropan-2-yloxy)-6a,10b-dimethyl-4,10-dioxo-2,4a,5,6,7,8,9,10a-octahydro-1H-benzo[f]isochromene-7-carboxylate](/img/structure/B10853144.png)
![N-((S)-1-((S)-1-(4-(3-(dimethylamino)propoxy)benzyl)pyrrolidin-3-ylamino)-4-methyl-1-oxopentan-2-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B10853152.png)

![4-Butyl-1-((1R,2R,6S)-2,6-dimethyl-cyclohexyl)-3-{6-[2-(1H-tetrazol-5-yl)-phenyl]-pyridin-3-ylmethyl}-1,3-dihydro-imidazol-2-one](/img/structure/B10853162.png)
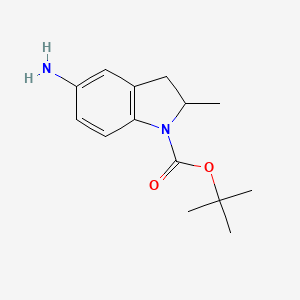
![1,4-Dibutyl-3-{6-[2-(1H-tetrazol-5-yl)-phenyl]-pyridin-3-ylmethyl}-1,3-dihydro-imidazol-2-one](/img/structure/B10853185.png)
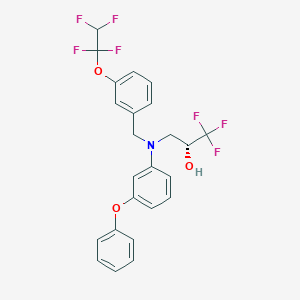
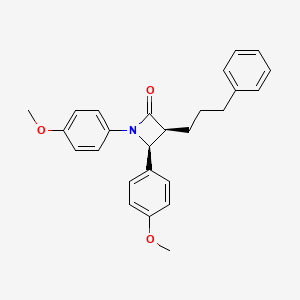
![3-{(R)-7-[3-(2-Cyclopropylmethyl-3-methoxy-4-methylcarbamoyl-phenoxy)-propoxy]-8-propyl-chroman-2-yl}-propionic acid](/img/structure/B10853203.png)
![7-[3-(4-Isopropylcarbamoyl-3-methoxy-2-propyl-phenoxy)-propoxy]-8-propyl-chroman-2-carboxylic acid](/img/structure/B10853209.png)
![4,14-dihydroxy-15-methoxy-10-azatetracyclo[7.6.1.02,7.012,16]hexadeca-1,3,5,7,9(16),12,14-heptaen-11-one](/img/structure/B10853212.png)
